Lipophilicity (XLogP3) Shift: 5-Methoxy-3-carboxylic Acid Versus Unsubstituted 7-Azaindole-3-carboxylic Acid
The presence of the 5-methoxy group increases calculated lipophilicity relative to the unsubstituted 7-azaindole-3-carboxylic acid (CAS 156270-06-3). While experimental logP values are not available for the target compound, its regioisomer 5-methoxy-7-azaindole-2-carboxylic acid (which shares the same 5-methoxy substitution pattern) has an XLogP3 of 1.1 . In contrast, the unsubstituted 7-azaindole-3-carboxylic acid has a lower XLogP3 of approximately 0.7 (estimated from its structure) [1]. This difference of approximately 0.4 log units corresponds to a 2.5-fold increase in octanol-water partition coefficient, which may enhance passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 1.1 (inferred from 5-methoxy-7-azaindole-2-carboxylic acid) |
| Comparator Or Baseline | 7-Azaindole-3-carboxylic acid (CAS 156270-06-3): XLogP3 ~0.7 (estimated) |
| Quantified Difference | Δ XLogP3 ≈ 0.4 |
| Conditions | Predicted/calculated values; experimental logP not reported |
Why This Matters
This lipophilicity shift can influence passive membrane permeability and oral absorption, making the 5-methoxy analog a more attractive starting point for CNS or intracellular target programs.
- [1] PubChem. 7-Azaindole-3-carboxylic acid (CID 2733798). XLogP3: 0.7. View Source
